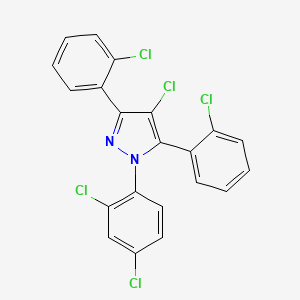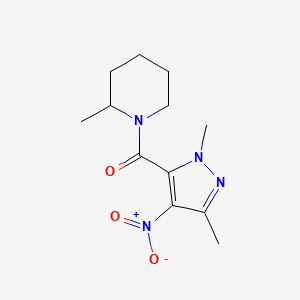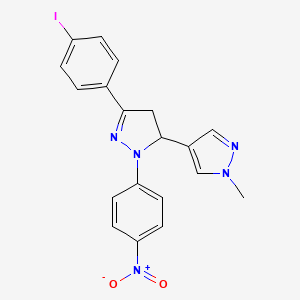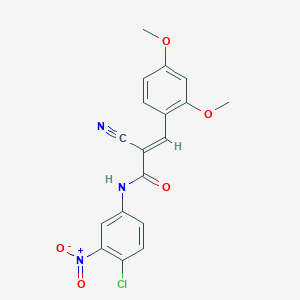![molecular formula C22H20ClFN8 B10911196 N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B10911196.png)
N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of fluorophenyl, ethanone, chloroanilino, dimethylpyrazol, and triazinyl groups
Méthodes De Préparation
The synthesis of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of 1-(4-FLUOROPHENYL)-1-ETHANONE: This can be achieved through Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZINE: This intermediate can be synthesized by reacting 4-chloroaniline with 3,5-dimethyl-1H-pyrazole and cyanuric chloride under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 1-(4-FLUOROPHENYL)-1-ETHANONE with the triazine intermediate in the presence of hydrazine hydrate to form the desired hydrazone compound.
Analyse Des Réactions Chimiques
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Applications De Recherche Scientifique
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.
Industrial Chemistry: The compound is investigated for its potential use as a catalyst or intermediate in various industrial chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can be compared with similar compounds such as:
3-(4-CHLOROANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE: This compound shares structural similarities but differs in the length of the carbon chain and the presence of the triazine ring.
(1-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL: This compound has a similar pyrazole ring but differs in the functional groups attached to the phenyl rings.
Propriétés
Formule moléculaire |
C22H20ClFN8 |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
4-N-(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-2-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H20ClFN8/c1-13-12-14(2)32(31-13)22-27-20(25-19-10-6-17(23)7-11-19)26-21(28-22)30-29-15(3)16-4-8-18(24)9-5-16/h4-12H,1-3H3,(H2,25,26,27,28,30)/b29-15+ |
Clé InChI |
LALWPSSLHJMPOU-WKULSOCRSA-N |
SMILES isomérique |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C(\C)/C3=CC=C(C=C3)F)NC4=CC=C(C=C4)Cl)C |
SMILES canonique |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=C(C)C3=CC=C(C=C3)F)NC4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10911115.png)

![N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911133.png)
![N-(2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911139.png)
![N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911141.png)
![1-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911147.png)

![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10911153.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10911157.png)


![[4-[(3,4-Dichlorobenzyl)amino]-2-(trifluoromethyl)-3-pyridyl](phenyl)methanone](/img/structure/B10911176.png)

![4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10911189.png)
